

Merestinib (LY2801653): A Technical Guide to a Potent MET Kinase Inhibitor

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Compound of Interest

Compound Name: Merestinib dihydrochloride

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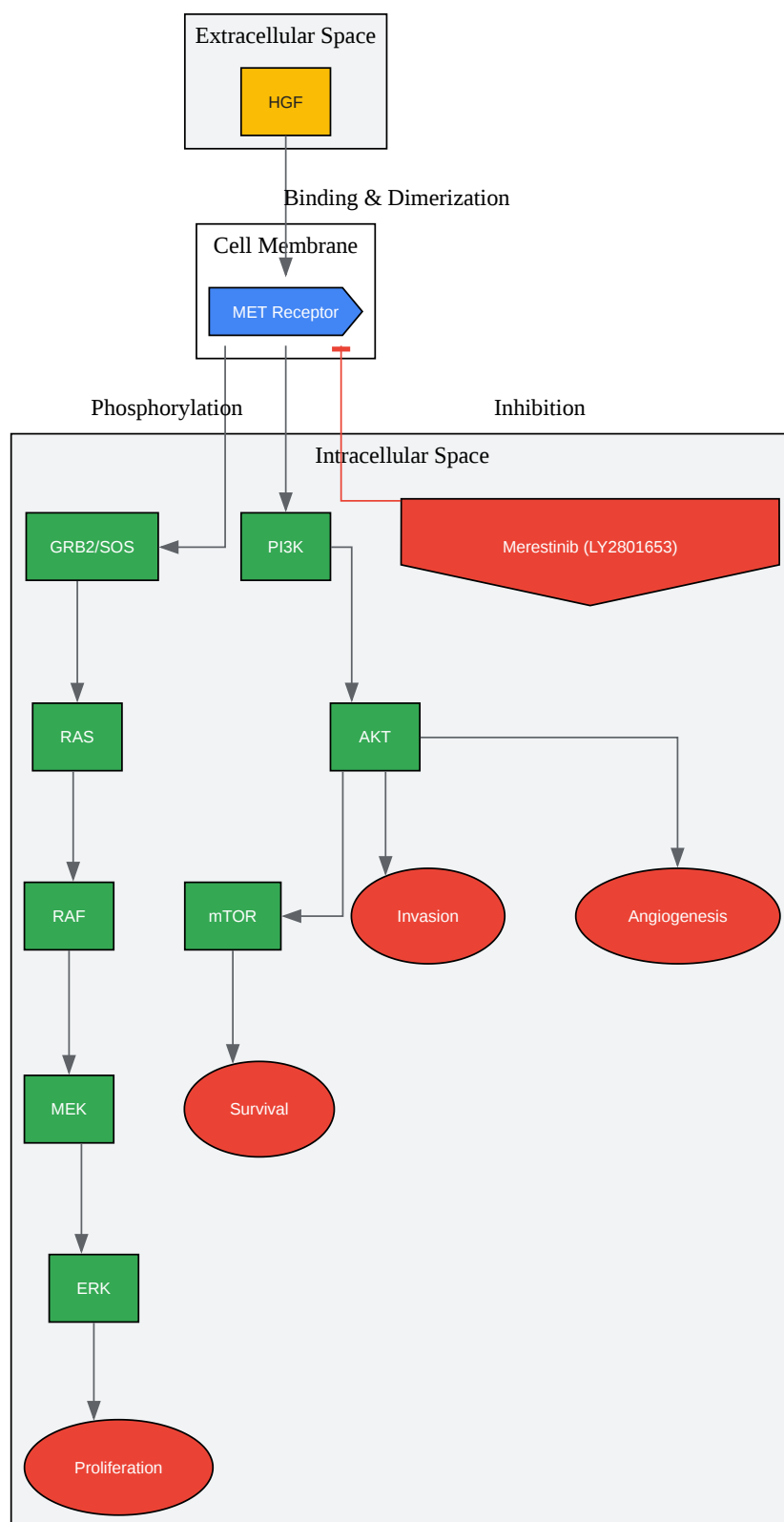
Abstract

Merestinib (LY2801653) is an orally bioavailable, potent, and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1] As a type-II ATP-competitive inhibitor, Merestinib exhibits a slow-off dissociation from the MET kinase, contributing to a prolonged pharmacodynamic effect.[2][3] Dysregulation of the MET signaling pathway, primarily through gene amplification, exon 14 skipping mutations, or overexpression, is a known driver of tumorigenesis and metastasis in various cancers.[4][5] Merestinib has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models with MET alterations and has shown clinical potential in patients with advanced cancers.[4][6] This technical guide provides an in-depth overview of Merestinib's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action and MET Signaling Pathway

The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[4] Aberrant MET signaling, often due to genetic alterations, leads to constitutive activation of these pathways, promoting cancer development and progression.[4]

Merestinib functions as a type-II inhibitor, binding to the inactive "DFG-out" conformation of the MET kinase domain. This mode of inhibition is characterized by a slow dissociation rate, leading to sustained target engagement.[2][3] By blocking the ATP-binding site, Merestinib prevents MET autophosphorylation and the subsequent activation of downstream signaling effectors.[5]



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Caption: Simplified MET Signaling Pathway and Merestinib's Point of Inhibition.

Quantitative Preclinical and Clinical Data

Merestinib has been extensively characterized in a variety of preclinical and clinical settings. The following tables summarize key quantitative data related to its potency, selectivity, and clinical efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of Merestinib

Target Kinase	Assay Type	IC50 / Ki (nM)	Reference(s)
MET	Cell-free (Ki)	2	[2] [3] [7] [8]
MET (autophosphorylation)	H460 cells	35.2 ± 6.9	[3] [7] [8]
MET (autophosphorylation)	S114 cells	59.2	[3] [6] [7] [8]
AXL	Cell-based	2	[2] [7] [8]
MERTK	Cell-based	10	[2] [7] [8]
MST1R (RON)	Cell-based	11	[2] [7] [8]
ROS1	Cell-based	23	[2]
FLT3	Cell-based	7	[2] [7] [8]
DDR1	Cell-based	0.1	[2] [7] [8]
DDR2	Cell-based	7	[2] [7] [8]
MKNK1/2	Cell-based	7	[2] [7] [8]
NTRK	Anchorage-dependent proliferation (KM-12)	13-105	[9]
NTRK	Anchorage-independent proliferation (KM-12)	45-206	[9]

Table 2: In Vitro Anti-proliferative Activity of Merestinib in MET-Altered Cell Lines

Cell Line	Cancer Type	MET Alteration	IC50 (nM)	Reference(s)
MKN45	Gastric	Amplification	Potent activity	[2] [3]
Hs746T	Gastric	Amplification, Exon 14 Skipping	34	[2] [10]
H1993	Lung	Amplification	Potent activity	[2]

Table 3: Phase I Clinical Trial Results of Merestinib (NCT01285037)

Parameter	Finding	Reference(s)
Recommended Phase II Dose	120 mg once daily	[4] [11]
Overall Response (N=186)		
Complete Response (CR)	1 patient (Cholangiocarcinoma)	[4] [11]
Partial Response (PR)	3 patients (Cholangiocarcinoma)	[4] [11]
Stable Disease (SD)	60 patients (32%)	[4] [11]
Response in Cholangiocarcinoma (CCA) with Merestinib + Gemcitabine/Cisplatin (N=16)		
Partial Response (PR)	3 patients (19%)	[4]
Stable Disease (SD)	8 patients (50%)	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of Merestinib.

In Vitro MET Kinase Assay

This protocol is designed to measure the direct inhibitory effect of Merestinib on MET kinase activity.

Materials:

- Recombinant human c-MET kinase (BPS Bioscience)[[12](#)]
- 5x Kinase Assay Buffer[[12](#)]
- ATP (500 μ M)[[12](#)]
- PTK substrate (e.g., Poly(Glu:Tyr 4:1))[[12](#)]
- Merestinib (or other test inhibitor)
- ADP-Glo™ Kinase Assay Kit (Promega)[[12](#)]
- 96-well white plates

Procedure:

- Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.[[12](#)]
- Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the PTK substrate.
- Dispense the Master Mix into the wells of a 96-well plate.
- Add Merestinib at various concentrations to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" blank.
- Dilute the c-MET kinase in 1x Kinase Assay Buffer and add it to all wells except the blank.
- Incubate the plate at 30°C for 45 minutes.[[12](#)]
- To stop the kinase reaction, add the ADP-Glo™ Reagent and incubate for 45 minutes at room temperature.[[12](#)]

- Add the Kinase Detection Reagent and incubate for another 45 minutes at room temperature.[\[12\]](#)
- Measure the luminescence using a microplate reader.
- Calculate the percent inhibition for each Merestinib concentration and determine the IC50 value.

Cell Viability Assay

This assay determines the effect of Merestinib on the proliferation of cancer cell lines.

Materials:

- MET-dependent cancer cell lines (e.g., MKN-45, Hs746T)
- Complete growth medium (e.g., RPMI 1640 with 10% FBS)[\[13\]](#)
- Merestinib
- 96-well cell culture plates
- CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar MTS/XTT-based reagent[\[13\]](#)[\[14\]](#)

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[\[13\]](#)
- Treat the cells with a serial dilution of Merestinib for 72 hours.[\[13\]](#)
- Add the CellTiter 96® AQueous One Solution reagent to each well according to the manufacturer's protocol.[\[14\]](#)
- Incubate the plate at 37°C for 1-4 hours.
- Measure the absorbance at 490 nm using a microplate reader.

- Calculate the percentage of viable cells relative to untreated controls and determine the IC50 value.[\[14\]](#)

Western Blot for MET Phosphorylation

This protocol is used to assess the inhibition of MET autophosphorylation in cells treated with Merestinib.

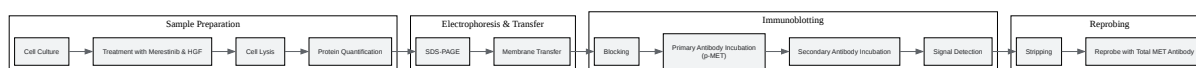
Materials:

- MET-expressing cells (e.g., H460)
- Hepatocyte Growth Factor (HGF)
- Merestinib
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[\[15\]](#)
- Primary antibodies: anti-phospho-MET (Tyr1234/1235) and anti-total-MET[\[15\]](#)[\[16\]](#)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate

Procedure:

- Culture cells to 70-80% confluency.
- Pre-treat cells with various concentrations of Merestinib for a specified time (e.g., 2 hours).
- Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce MET phosphorylation.[\[17\]](#)
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[\[18\]](#)
- Block the membrane with 5% BSA in TBST.[\[19\]](#)

- Incubate the membrane with the primary anti-phospho-MET antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total-MET antibody as a loading control.



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Caption: General workflow for Western Blot analysis of MET phosphorylation.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Merestinib in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- MET-amplified tumor cells (e.g., MKN-45, Hs746T)[3][10]
- Merestinib formulated for oral administration
- Calipers for tumor measurement

Procedure:

- Subcutaneously implant tumor cells into the flank of the mice.
- Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

- Randomize the mice into treatment and control groups.
- Administer Merestinib orally at the desired dose and schedule (e.g., 12 mg/kg, once daily).
[10] The control group receives the vehicle.
- Measure the tumor volume with calipers at regular intervals (e.g., twice weekly).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).

Conclusion

Merestinib (LY2801653) is a well-characterized, potent inhibitor of the MET signaling pathway with a broad spectrum of activity against other oncogenic kinases. Its preclinical profile demonstrates significant anti-tumor effects in models with MET pathway dysregulation. Early clinical data have shown a manageable safety profile and promising signs of anti-cancer activity, particularly in cholangiocarcinoma.[4] The experimental protocols detailed in this guide provide a framework for the continued investigation of Merestinib and other MET-targeting agents in both basic research and drug development settings. Further clinical evaluation is warranted to fully define the therapeutic potential of Merestinib in specific patient populations with MET-driven malignancies.[4]

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